1-(2,4-Dimethylphenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine
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Overview
Description
1-(2,4-Dimethylphenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dimethylphenyl group and a 3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This step involves the reaction of 4-fluorophenylhydrazine with an appropriate diketone to form the 3-(4-fluorophenyl)-1H-pyrazole intermediate.
Formation of the piperazine ring: The piperazine ring is synthesized by reacting 2,4-dimethylphenylamine with ethylene glycol in the presence of a dehydrating agent.
Coupling reaction: The final step involves coupling the 3-(4-fluorophenyl)-1H-pyrazole intermediate with the piperazine ring using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylphenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved can vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
- 1-(2,4-Dimethylphenyl)-4-[3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl]piperazine
- 1-(2,4-Dimethylphenyl)-4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperazine
- 1-(2,4-Dimethylphenyl)-4-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]piperazine
Comparison: 1-(2,4-Dimethylphenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its chloro, bromo, and methyl analogs.
Properties
Molecular Formula |
C22H23FN4O |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C22H23FN4O/c1-15-3-8-21(16(2)13-15)26-9-11-27(12-10-26)22(28)20-14-19(24-25-20)17-4-6-18(23)7-5-17/h3-8,13-14H,9-12H2,1-2H3,(H,24,25) |
InChI Key |
XUFMNGIEPMKIOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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